methanesulfonamide CAS No. 439097-41-3](/img/structure/B2670268.png)
N-[4-(1-hexynyl)phenyl](phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-4-(1-hexynyl)phenylmethanesulfonamide” is a chemical compound with the CAS Number: 439097-41-3 . It has a molecular weight of 327.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-4-(1-hexynyl)phenylmethanesulfonamide . The InChI code for this compound is 1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Aplicaciones Científicas De Investigación
Microbial Reduction for Chiral Intermediate Synthesis
Research by Patel et al. (1993) explores the stereoselective microbial reduction of a similar compound, aimed at producing a chiral intermediate for the synthesis of beta-receptor antagonists like d-sotalol. This process demonstrates the compound's utility in developing pharmaceutical agents with specific chiral properties, essential for their biological activity and efficacy (Patel et al., 1993).
Analytical Applications in Lipid Peroxidation Assay
Gérard-Monnier et al. (1998) discuss the use of methanesulfonic acid derivatives in a colorimetric assay for lipid peroxidation, showcasing the compound's analytical application. This involves the compound's reaction under specific conditions to yield a chromophore, which is instrumental in measuring lipid peroxidation levels, a key indicator of oxidative stress in biological samples (Gérard-Monnier et al., 1998).
Structural and Supramolecular Studies
Dey et al. (2015) present a study on the structural aspects of nimesulide derivatives, which are closely related to the compound . This research highlights the compound's role in forming specific hydrogen bond patterns and supramolecular assemblies, suggesting its potential in designing new materials with tailored properties (Dey et al., 2015).
Synthesis and Characterization for Potential Antimicrobial Activity
Research into sulfonamide derivatives, as discussed by Özdemir et al. (2009), explores their synthesis, characterization, and evaluation for antimicrobial activity. Such studies underscore the broader potential of sulfonamide-based compounds in developing new antimicrobial agents, pointing to the possible applications of N-4-(1-hexynyl)phenylmethanesulfonamide in this area (Özdemir et al., 2009).
Corrosion Inhibition Properties
A study by Olasunkanmi et al. (2016) on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrates the compound's application in corrosion inhibition. This research indicates the potential use of such compounds in protecting metals from corrosion, particularly in acidic environments, highlighting an industrial application of N-4-(1-hexynyl)phenylmethanesulfonamide derivatives (Olasunkanmi et al., 2016).
These studies illustrate the multifaceted applications of N-4-(1-hexynyl)phenylmethanesulfonamide and related compounds in pharmaceutical synthesis, analytical chemistry, materials science, antimicrobial research, and corrosion inhibition. The diversity of research underscores the compound's versatility and potential in various scientific and industrial fields.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
N-(4-hex-1-ynylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEKKRCXOFIQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)

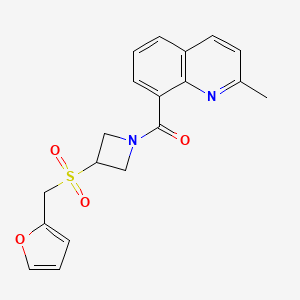

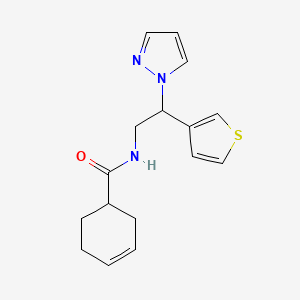
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)
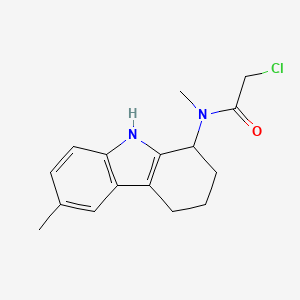
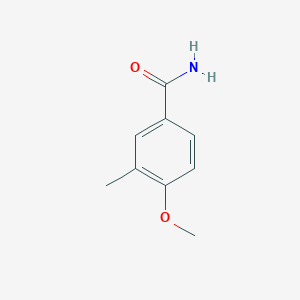
![1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2670197.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)
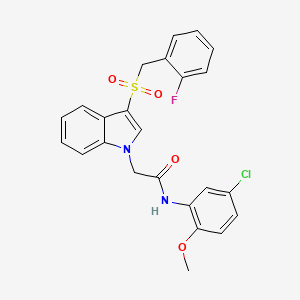

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)